DFP00173
Description
Background of Aquaglyceroporin Research
Aquaglyceroporins constitute a specialized subclass of aquaporin channels that facilitate transmembrane diffusion of glycerol, water, and small uncharged solutes. Unlike classical aquaporins restricted to water transport, aquaglyceroporins such as AQP3, AQP7, and AQP9 play critical roles in energy homeostasis, osmoregulation, and reactive oxygen species signaling. Dysregulation of these channels has been implicated in pathologies ranging from type 2 diabetes to metastatic cancer, driving interest in pharmacological modulators.
The structural uniqueness of aquaglyceroporins—characterized by a wider pore diameter and distinct substrate selectivity—has made them attractive therapeutic targets. AQP3, in particular, is overexpressed in carcinomas and psoriasis lesions, where it facilitates glycerol uptake for tumor proliferation and sustains epidermal hyperplasia. Selective inhibition of AQP3-mediated transport pathways thus represents a promising strategy for disease modification.
Discovery and Development of this compound
This compound emerged from a high-throughput screening campaign of 7,360 drug-like compounds using a calcein fluorescence quenching assay to measure AQP3-mediated water permeability. Initial hits were validated through stopped-flow light scattering assays, confirming this compound’s potency in reducing glycerol permeability in human erythrocytes (IC50 ≈ 0.2 μM).
Table 1: Chemical and Pharmacological Profile of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H7Cl2N3O3S | |
| Molecular Weight | 332.16 g/mol | |
| AQP3 Inhibition (IC50) | 0.1–0.4 μM (mouse/human) | |
| Selectivity Ratio | >10-fold vs. AQP7/AQP9 |
Structural optimization focused on enhancing selectivity, achieved through ortho-chloride substitutions and a nitrobenzenesulfonamide backbone that preferentially interacts with AQP3’s cytoplasmic loop B. Molecular docking simulations revealed hydrogen bonding between this compound’s urea linker and conserved asparagine residues in the AQP3 pore, sterically hindering substrate passage.
Current Research Landscape for Selective AQP3 Inhibitors
This compound has become a cornerstone compound for investigating AQP3’s pathophysiological roles. Recent studies employing this inhibitor have elucidated:
- Cancer Metabolism : AQP3-mediated glycerol import supports ATP production in hypoxic tumor microenvironments. This compound treatment reduced glycolytic flux by 58% in AQP3-positive breast cancer cell lines.
- Inflammatory Dermatology : In in vitro psoriasis models, this compound suppressed keratinocyte proliferation by blocking hydrogen peroxide uptake, normalizing interleukin-17 signaling.
- Metabolic Disorders : Preclinical data suggest AQP3 inhibition ameliorates hepatic steatosis by modulating adipocyte glycerol efflux, though in vivo efficacy remains under investigation.
Table 2: Comparative Inhibitory Activity of this compound Across Aquaglyceroporins
| Aquaporin | IC50 (μM) | Efficacy (% Inhibition) |
|---|---|---|
| AQP3 | 0.1–0.4 | 85–90% |
| AQP7 | >10 | <15% |
| AQP9 | >10 | <10% |
Ongoing research leverages this compound’s selectivity to dissect AQP3-specific signaling cascades. A 2024 study demonstrated its utility in mapping AQP3-dependent NF-κB activation pathways, revealing crosstalk between glycerol transport and pro-inflammatory cytokine production. Furthermore, this compound’s inability to inhibit AQP7-mediated glycerol release from adipocytes underscores its value in studying compartmentalized metabolic regulation.
Properties
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O3S/c12-7-2-1-3-8(13)10(7)15-11(17)14-6-4-9(16(18)19)20-5-6/h1-5H,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AATXXTHMITUAOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CSC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329723 | |
| Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26731660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672286-03-2 | |
| Record name | 1-(2,6-dichlorophenyl)-3-(5-nitrothiophen-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
DFP00173 is a selective and potent inhibitor of aquaporin-3 (AQP3), a member of the aquaglyceroporin family that facilitates the transport of water and glycerol across cell membranes. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment and reproductive biology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
This compound selectively inhibits AQP3 with an IC50 value ranging from approximately 0.1 to 0.4 µM . It exhibits low efficacy against AQP7 and AQP9, making it a valuable tool for studying the specific roles of these aquaporins in physiological and pathological processes . The compound's inhibition profile was confirmed through various assays, including stopped-flow light scattering measurements that demonstrated its ability to block glycerol permeability in human erythrocytes .
Inhibition Profile
The following table summarizes the inhibition profiles of this compound on various aquaporins:
| Aquaporin | IC50 (µM) | Inhibition Efficacy |
|---|---|---|
| AQP3 | 0.1 - 0.4 | High |
| AQP7 | >10 | Low |
| AQP9 | >10 | Low |
This compound's selectivity for AQP3 suggests that it can be used to investigate the physiological roles of this aquaporin without significantly affecting other isoforms .
Case Studies
- Breast Cancer Research : this compound has been implicated in studies focusing on breast cancer, where both AQP3 and AQP7 are known to promote tumor progression. The selective inhibition of AQP3 by this compound may provide a therapeutic strategy to hinder cancer cell proliferation by disrupting glycerol transport pathways critical for tumor metabolism .
- Reproductive Biology : In a study involving zebrafish spermatozoa, this compound was shown to impair motility kinetics at concentrations above 5 µM . This effect highlights the role of AQP3 in sperm function and suggests that this compound can serve as a model to explore aquaporin functions in reproductive systems .
- Colon Carcinoma : Research indicated that vasopressin regulates AQP3 expression in colon carcinoma cells, with this compound effectively blocking this pathway. The findings suggest that targeting AQP3 may offer new avenues for treating colon diseases associated with abnormal cell growth .
Chemical Reactions Analysis
Structural Composition and Key Functional Groups
DFP00173 features:
-
2,6-Dichlorophenyl group : Enhances binding specificity to AQP3 .
-
Nitrothiophene moiety : Contributes to π-π stacking interactions in the AQP3 pore .
Synthetic Analogs and Reaction Pathways
While the exact synthesis of this compound is not detailed in available literature, related compounds provide insights:
Table 1: Comparative Analysis of this compound and Key Analogs
Key observations:
-
Urea vs. Methylurea linkers : Urea derivatives (e.g., this compound) exhibit higher AQP3 potency than methylurea analogs (e.g., Z433927330) .
-
Chlorophenyl substitution : 2,6-Dichloro configuration (this compound) enhances binding compared to 4-chloro (DFP00172), likely due to steric and electronic effects .
Molecular Docking Insights :
-
Urea linker : Forms hydrogen bonds with loop B carbonyls of AQP3 (e.g., Gly-152, Ala-156) .
-
Nitro group : Interacts with conserved asparagines (Asn-68, Asn-152) in the AQP3 NPA motif .
-
2,6-Dichlorophenyl group : Occupies a hydrophobic pocket near the cytoplasmic pore entrance, enhancing selectivity .
Inhibition Kinetics :
-
Competitive inhibition of glycerol and H₂O₂ permeability in erythrocytes (IC₅₀: ~0.2 µM for glycerol) .
SAR Studies and Optimization
Comparison with Similar Compounds
Comparison with Similar Compounds
DFP00173 belongs to a class of urea/methylurea-linked inhibitors targeting aquaglyceroporins. Below is a detailed comparison with structurally or functionally related compounds:
Table 1: Key Properties of this compound and Analogues
Key Findings
Structural Determinants of Selectivity :
- The 2,6-dichlorophenyl group in this compound is essential for AQP3 specificity. Replacing it with para- (DFP00172) or meta-chlorophenyl (SEW00833) reduces potency due to steric clashes with Ile-71 in the AQP3 pore .
- Z433927330 ’s pyrazole group enables selective AQP7 binding by accommodating Val-51 in the AQP7 pore, a residue absent in AQP3 .
Mechanistic Insights :
- This compound disrupts the hydrogen-bonding network in the AQP3 pore, while bulky substituents like the nitro group sterically hinder solute passage .
- RF03176 and Z433927330 bind to homologous cytoplasmic sites but exhibit isoform specificity due to differences in pore hydrophobicity and residue flexibility .
Z433927330’s efficacy on AQP7 suggests utility in metabolic diseases linked to adipocyte glycerol transport .
Table 2: Comparative Efficacy in Cellular Models
Q & A
Q. What experimental methodologies are recommended for assessing DFP00173’s inhibitory effects on AQP3-mediated processes?
- Methodological Answer : Standard protocols involve dose-response assays (e.g., 1–100 μM this compound) to evaluate motility kinetics in spermatozoa or cell volume regulation in vitro. For example, in fish sperm models, post-activation motility is quantified using computer-assisted sperm analysis (CASA) at 30-second intervals, with electron microscopy to assess tail morphology changes (e.g., swelling, flagellar coiling) . In mammalian cell lines (e.g., HCT8 colon cells), osmotic stress assays paired with inhibitors like dDAVP can measure glycerol transport via AQP3, using cell area changes as a proxy . Controls should include DMSO vehicles and comparative inhibitors (e.g., SR49059) to isolate this compound-specific effects.
Q. How can researchers validate the specificity of this compound for AQP3 isoforms across species?
- Methodological Answer : Cross-species validation requires comparative studies using recombinant AQP isoforms (e.g., AQP3a in fish vs. AQP3 in mammals) in heterologous expression systems (e.g., Xenopus oocytes). Electrophysiological assays or fluorescence-based permeability measurements (e.g., calcein quenching for glycerol transport) can quantify inhibitor efficacy. Co-treatment with isoform-specific siRNA knockdowns or CRISPR-edited cell lines further confirms target specificity .
Q. What are the critical controls to include when studying this compound in osmotic stress models?
- Methodological Answer : Essential controls include:
- Vehicle controls : DMSO at equivalent concentrations to rule out solvent interference.
- Positive/Negative controls : Use known AQP3 activators (e.g., hypertonic solutions) or inhibitors (e.g., mercury compounds).
- Genetic controls : Cells or organisms with AQP3 knockouts to confirm phenotype dependency on the target.
- Time-series measurements : Monitor effects at multiple timepoints (e.g., 0, 30, 60 seconds post-activation) to capture transient responses .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s dose-response profiles between in vitro and ex vivo models?
- Methodological Answer : Discrepancies often arise from differences in membrane permeability or metabolic degradation. To address this:
- Pharmacokinetic profiling : Measure intracellular this compound concentrations via LC-MS/MS in ex vivo tissues vs. cell cultures.
- Tissue-specific factors : Test the impact of extracellular matrices or co-culture systems on inhibitor bioavailability.
- Multi-model validation : Compare results across zebrafish sperm, murine models, and human cell lines to identify conserved vs. species-specific effects .
Q. What advanced imaging techniques are optimal for visualizing this compound-induced structural changes in cellular or subcellular compartments?
- Methodological Answer : Cryo-electron microscopy (cryo-EM) or super-resolution microscopy (e.g., STED) can resolve nanoscale morphological changes (e.g., flagellar coiling in sperm). For dynamic processes, live-cell imaging with fluorescent AQP3 fusion proteins (e.g., GFP-tagged AQP3) tracks real-time localization shifts under this compound treatment . Correlative light and electron microscopy (CLEM) integrates temporal and structural data to link motility defects with ultrastructural damage.
Q. How can researchers design studies to distinguish this compound’s primary osmosensory role from secondary metabolic effects?
- Methodological Answer :
- Metabolomic profiling : Use untargeted metabolomics (e.g., GC-MS) to identify off-target metabolic perturbations (e.g., glycerol accumulation).
- Osmotic rescue experiments : Apply iso-osmotic solutions with inert osmolytes (e.g., mannitol) to isolate volume regulation mechanisms from solute-specific effects.
- Single-cell electrophysiology : Patch-clamp recordings in AQP3-expressing cells quantify ion flux changes independent of osmotic gradients .
Data Analysis & Interpretation
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer : Use non-linear regression models (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values. For heterogeneous responses (e.g., subpopulations of sperm with varying motility), cluster analysis or machine learning (e.g., k-means clustering) identifies distinct phenotypic groups. Bootstrap resampling validates robustness in small-sample studies .
Q. How should researchers address potential confounding variables in longitudinal studies of this compound’s effects?
- Methodological Answer : Implement mixed-effects models to account for individual variability (e.g., sperm batch effects) and repeated measures. Sensitivity analyses test the influence of environmental factors (e.g., temperature fluctuations) on outcomes. Pre-register analysis plans to mitigate hypothesis-flexibility bias .
Ethical & Reproducibility Considerations
Q. What documentation standards ensure reproducibility of this compound experiments across labs?
- Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles:
Q. How can researchers ethically justify using animal models for this compound studies?
- Methodological Answer : Align with ARRIVE 2.0 guidelines:
- Sample size justification : Power analyses to minimize animal use.
- Humane endpoints : Define motility thresholds (e.g., <10% progressive motility) for early euthanasia.
- Comparative benefit : Highlight translational relevance to human AQP3-related pathologies (e.g., edema, cancer metastasis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
